molecular formula C19H14N2O4S B6095990 2-({3-[(2-thienylcarbonyl)amino]benzoyl}amino)benzoic acid

2-({3-[(2-thienylcarbonyl)amino]benzoyl}amino)benzoic acid

Numéro de catalogue B6095990
Poids moléculaire: 366.4 g/mol
Clé InChI: DLRCKOVAXSMTFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({3-[(2-thienylcarbonyl)amino]benzoyl}amino)benzoic acid, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell lymphomas and leukemias. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling.

Mécanisme D'action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, leading to the activation of various signaling pathways. TAK-659 inhibits BTK activity by binding to the ATP-binding site of the kinase domain, thereby preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis in B-cell malignancies by inhibiting BTK activity and downstream signaling pathways. In addition, TAK-659 has been shown to inhibit the proliferation of B-cell malignancies and to enhance the activity of other anti-cancer agents, such as rituximab. TAK-659 has also been shown to have favorable pharmacokinetic properties, with high oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to enhance the activity of other anti-cancer agents. However, TAK-659 has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Orientations Futures

There are several future directions for the development of TAK-659. One area of research is the identification of biomarkers that can predict response to TAK-659 therapy. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of TAK-659. In addition, the development of TAK-659 analogs with improved solubility and pharmacokinetic properties is an area of active research. Finally, the clinical development of TAK-659 for the treatment of B-cell lymphomas and leukemias is an important future direction.

Méthodes De Synthèse

The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The synthesis method is a multi-step process that requires expertise in organic chemistry. The final product is obtained as a white solid with a purity of over 98%.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models for the treatment of B-cell lymphomas and leukemias. In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis in B-cell malignancies. In vivo studies have demonstrated that TAK-659 has potent anti-tumor activity in xenograft models of B-cell lymphomas and leukemias.

Propriétés

IUPAC Name

2-[[3-(thiophene-2-carbonylamino)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c22-17(21-15-8-2-1-7-14(15)19(24)25)12-5-3-6-13(11-12)20-18(23)16-9-4-10-26-16/h1-11H,(H,20,23)(H,21,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRCKOVAXSMTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.